Desethylthiopental

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Desethylthiopental is a derivative of thiopental, a barbiturate used primarily as an anesthetic. Thiopental is known for its rapid onset and short duration of action, making it useful for inducing anesthesia. This compound, like its parent compound, is a barbiturate and shares similar properties but with slight modifications that may affect its pharmacokinetics and pharmacodynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desethylthiopental involves the modification of thiopental. One common method is the desethylation of thiopental using specific reagents and conditions. The process typically involves:

Starting Material: Thiopental.

Reagents: Strong bases such as sodium hydroxide or potassium hydroxide.

Conditions: The reaction is usually carried out under reflux conditions to ensure complete desethylation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors to handle the starting materials and reagents.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Quality Control: Ensuring the purity and consistency of the product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

Desethylthiopental undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of sulfoxides or sulfones.

Reduction: May produce alcohols or amines.

Substitution: Results in the formation of various substituted derivatives.

Scientific Research Applications

Desethylthiopental has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of barbiturates and their derivatives.

Biology: Employed in research to understand the effects of barbiturates on biological systems.

Medicine: Investigated for its potential use as an anesthetic or sedative.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

Desethylthiopental exerts its effects by binding to the gamma-aminobutyric acid (GABA)-A receptor. This binding increases the duration for which the chloride ion channel remains open, enhancing the inhibitory effect of GABA in the central nervous system. This results in sedation, hypnosis, and anesthesia. The primary molecular targets are the GABA-A receptors in the brain, particularly in the cerebral cortex and reticular formation.

Comparison with Similar Compounds

Similar Compounds

Thiopental: The parent compound, used as an anesthetic.

Pentobarbital: Another barbiturate with similar anesthetic properties.

Phenobarbital: A longer-acting barbiturate used primarily as an anticonvulsant.

Uniqueness

Desethylthiopental is unique due to its specific desethylation, which may alter its pharmacokinetic and pharmacodynamic profile compared to other barbiturates. This modification can affect its onset of action, duration, and potency, making it a valuable compound for specific research and clinical applications.

Biological Activity

Desethylthiopental, a derivative of thiopental, is primarily recognized for its role in anesthesia and sedation. This compound exhibits various biological activities that warrant detailed exploration, particularly its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a metabolite of thiopental, a barbiturate used for induction of anesthesia. It is characterized by its rapid onset and short duration of action, making it suitable for procedures requiring quick sedation. The biological activity of this compound extends beyond anesthetic effects, influencing various physiological systems.

This compound functions primarily as a central nervous system (CNS) depressant. Its mechanism involves:

- GABA Receptor Modulation : this compound enhances the action of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased chloride ion influx and hyperpolarization of neuronal membranes. This results in sedation and anesthesia.

- Impact on Neurotransmitter Release : The compound may also influence the release of other neurotransmitters, contributing to its sedative effects.

Pharmacological Effects

- Sedation and Anesthesia : this compound is effective in inducing rapid sedation, making it a valuable agent in surgical settings.

- Cardiovascular Effects : It can cause cardiovascular depression, leading to hypotension in some patients.

- Respiratory Depression : Like other barbiturates, this compound can depress respiratory function, necessitating careful monitoring during administration.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

- Case Study 1 : A clinical trial involving patients undergoing elective surgery demonstrated that this compound provided effective sedation with fewer side effects compared to traditional anesthetics. Patients reported shorter recovery times and less postoperative nausea.

- Research Finding 1 : In vitro studies showed that this compound has a dose-dependent effect on GABA_A receptor activity, confirming its role as a potent CNS depressant.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other anesthetic agents is useful:

| Compound | Mechanism of Action | Onset Time | Duration | Side Effects |

|---|---|---|---|---|

| This compound | GABA_A receptor agonist | Rapid | Short | Hypotension, respiratory depression |

| Thiopental | GABA_A receptor agonist | Rapid | Short | Similar to this compound |

| Propofol | GABA_A receptor agonist | Rapid | Short | Pain on injection, hypotension |

| Midazolam | GABA_A receptor agonist | Moderate | Short | Amnesia, respiratory depression |

Properties

CAS No. |

29639-67-6 |

|---|---|

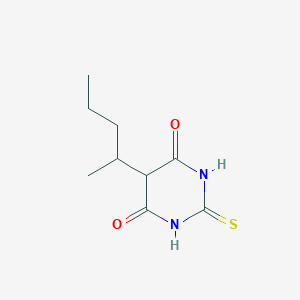

Molecular Formula |

C9H14N2O2S |

Molecular Weight |

214.29 g/mol |

IUPAC Name |

5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C9H14N2O2S/c1-3-4-5(2)6-7(12)10-9(14)11-8(6)13/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13,14) |

InChI Key |

LPLXQFNRPIWUOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1C(=O)NC(=S)NC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.